2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide - 1170108-08-3

2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Catalog Number: EVT-3352333
CAS Number: 1170108-08-3
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h)

Compound Description: These compounds are a series of pyrazoline derivatives with a benzothiazole substituent. They were synthesized by condensing 2-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with different aromatic amines []. Biological activity studies revealed that derivatives with a chlorine substituent exhibited increased toxicity against six bacterial strains. Further, the presence of a methoxy group in conjunction with chlorine enhanced toxicity [].

2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

Compound Description: This series of compounds are triazole derivatives featuring a benzothiazole unit. They were synthesized via cyclization of 2-(benzo[d]thiazol-2-yl) acetohydrazide with various aromatic aldehydes [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a novel and highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist [, ]. It exhibits high-affinity binding to the 5-HT2A receptor and acts as a functional inverse agonist, inhibiting inositol phosphate accumulation []. APD791 demonstrates potent antiplatelet activity by inhibiting 5-HT-mediated amplification of ADP-stimulated platelet aggregation in both human and dog platelets []. It also effectively inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells and 5-HT-mediated vasoconstriction in rabbit aortic rings []. Oral administration of APD791 in dogs resulted in both acute and subchronic inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation []. Additionally, two active metabolites, APD791-M1 and APD791-M2, were identified after oral administration of APD791 in dogs, both displaying similar affinity and selectivity profiles to APD791 [].

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is recognized as the first centrally active, positive allosteric modulator of both rat and human metabotropic glutamate receptor 5 (mGluR5) []. This compound exhibits an EC50 value of 77 nM in potentiating mGluR5-mediated responses in rat cortical astrocytes, indicating its effectiveness in enhancing receptor activity []. Furthermore, CDPPB displays a Ki value of 3.76 μM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5, signifying its affinity for the allosteric antagonist binding site []. Further studies on CDPPB analogs revealed that certain compounds within this series also act as positive allosteric modulators of mGluR1, expanding their potential therapeutic applications [].

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is an analog of CDPPB, exhibiting significantly higher potency in both binding and functional assays. It has a Ki value of 156 nM for displacing [3H]methoxyPEPy binding and an EC50 value of 9.6 nM in potentiating mGluR5-mediated responses in cortical astrocytes []. The enhanced potency of VU-1545 compared to CDPPB is attributed to the presence of a nitro group in the para-position of the benzamide moiety and a fluorine atom in the ortho-position of the 1-phenyl ring [].

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71, an analog of CDPPB, demonstrates selectivity for mGluR1. At a concentration of 10 μM, it exhibits a 2.5-fold potentiation of glutamate-induced calcium transients in cells expressing mGluR1 [].

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Compound Description: This compound is a benzothiazole derivative containing a 4,5-dihydropyrazole ring. The pyrazole ring in this compound adopts a specific conformation, with dihedral angles of 5.40° and 6.72° relative to the benzothiazole and phenyl rings, respectively []. Additionally, it exhibits a dihedral angle of 85.72° with the methoxy-substituted benzene ring []. The crystal structure analysis reveals the presence of C—H⋯π interactions linking the molecules [].

(E)-3-[1-n-butyl-5-[2-(2-carboxyphenyl)methoxy-4-chlorophenyl]-1H-pyrazol-4-yl]-2-[(5-methoxy-2,3-dihydrobenzofuran-6-yl)methyl]-2-en monocalcium arginyl salt

Compound Description: This compound is a complex salt form of an endothelin receptor antagonist. It is specifically designed for its pharmaceutical properties, highlighting its potential in treating conditions related to endothelin receptor activity [, ].

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

Compound Description: This compound features a 4,5-dihydropyrazole ring connected to two quinoline ring systems, with one quinoline ring having a methoxy and methyl substituent and the other quinoline ring having a chlorine, methyl, and phenyl substituent. The dihydropyrazole ring adopts an envelope conformation, and the two quinoline rings are oriented at a dihedral angle of 71.43° []. The crystal structure reveals intermolecular C—H⋯N hydrogen bonds forming chains of molecules along the b axis, as well as C—H⋯π and π–π interactions [].

3-(3-amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide (19)

Compound Description: Compound 19, belonging to a novel series of acetylenyl-containing benzamide derivatives, acts as a potent glucokinase activator, exhibiting an EC50 of 27 nM and causing a 2.16-fold increase in glucose uptake []. It also displays an impressive glucose AUC reduction of 47.4% at a dose of 30 mg/kg in an oral glucose tolerance test in C57BL/6J mice, significantly higher than the 22.6% reduction observed with sitagliptin at the same dose []. Notably, compound 19 effectively lowers basal glucose levels in C57BL/6J mice without posing a significant risk of hypoglycemia []. These findings led to the selection of compound 19 as a promising candidate for further preclinical development for the treatment of type 2 diabetes [].

Properties

CAS Number

1170108-08-3

Product Name

2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

IUPAC Name

2-methoxy-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C20H18N4O3S/c1-12-10-18(22-19(25)14-6-4-5-7-16(14)27-3)24(23-12)20-21-15-9-8-13(26-2)11-17(15)28-20/h4-11H,1-3H3,(H,22,25)

InChI Key

FKXKSQLGTYQVRZ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)OC

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.